molecular formula C12H18BrNO3S B14890913 4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide

4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide

Cat. No.: B14890913
M. Wt: 336.25 g/mol
InChI Key: KROOOZQNAYNOLI-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide is a chemical compound with the molecular formula C12H18BrNO3S. It is a member of the sulfonamide family, which is known for its wide range of biological activities and applications in various fields, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 4-bromobenzenesulfonyl chloride with 3-isopropoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the sulfonamide group .

Scientific Research Applications

4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide is unique due to its specific isopropoxypropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct applications in research and industry .

Properties

Molecular Formula

C12H18BrNO3S

Molecular Weight

336.25 g/mol

IUPAC Name

4-bromo-N-(3-propan-2-yloxypropyl)benzenesulfonamide

InChI

InChI=1S/C12H18BrNO3S/c1-10(2)17-9-3-8-14-18(15,16)12-6-4-11(13)5-7-12/h4-7,10,14H,3,8-9H2,1-2H3

InChI Key

KROOOZQNAYNOLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNS(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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